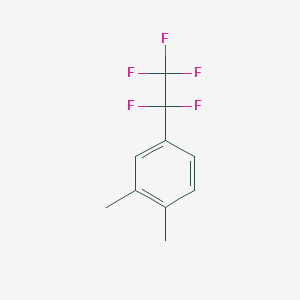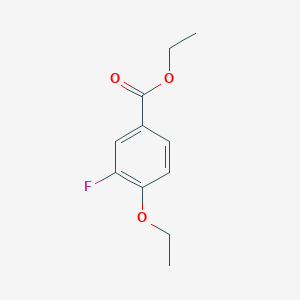![molecular formula B4H24Na2O19 B7988601 Na2[B4O5(OH)4].10H2O](/img/structure/B7988601.png)
Na2[B4O5(OH)4].10H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium tetraborate decahydrate, with the chemical formula Na2[B4O5(OH)4].10H2O, is commonly known as borax. It is a boron compound, a mineral, and a salt of boric acid. Borax appears as a white, crystalline substance that is soluble in water. It has been used for centuries in various applications, ranging from household cleaning products to industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Borax can be synthesized from boron compounds through several methods:
From Tincal: Tincal, a naturally occurring form of sodium borate, is dissolved in water, and impurities such as sand and clay are removed by filtration. The solution is then concentrated until crystallization begins, followed by cooling to obtain borax crystals.
From Colemanite: Colemanite (Ca2B6O11) reacts with sodium carbonate (Na2CO3) under heat to produce sodium tetraborate (Na2B4O7), sodium metaborate (NaBO2), and calcium carbonate (CaCO3). The sodium metaborate is then converted to borax by treating it with carbon dioxide (CO2).
From Boric Acid: Boric acid (H3BO3) is boiled with sodium carbonate (Na2CO3) to produce borax. The reaction is as follows[ 4H3BO3 + Na2CO3 \rightarrow Na2B4O7 + 6H2O + CO2 ]
Industrial Production Methods
Industrially, borax is produced by mining borate minerals such as kernite and tincal. These minerals are dissolved in water, and the solution is filtered to remove impurities. The filtrate is then concentrated and cooled to crystallize borax.
化学反应分析
Types of Reactions
Borax undergoes various chemical reactions, including:
Acid-Base Reactions: Borax reacts with acids to form boric acid. For example[ Na2B4O7.10H2O + 2HCl \rightarrow 4B(OH)3 + 2NaCl + 5H2O ]
Hydrolysis: In aqueous solutions, borax hydrolyzes to form sodium hydroxide (NaOH) and boric acid (H3BO3)[ Na2B4O7 + 2H2O \rightarrow 2NaOH + H2B4O7 ]
Dehydration: Upon heating, borax loses water molecules and converts to anhydrous sodium tetraborate.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in the conversion of borax to boric acid.
Sodium Carbonate (Na2CO3): Used in the synthesis of borax from boric acid.
Major Products
Boric Acid (H3BO3): Formed from the reaction of borax with acids.
Sodium Hydroxide (NaOH): Formed during the hydrolysis of borax.
科学研究应用
Borax has a wide range of applications in scientific research:
Chemistry: Used as a buffer solution in biochemical experiments, a flux in metallurgy, and a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of buffer solutions for electrophoresis and other biological assays.
Medicine: Utilized in some pharmaceutical formulations and as an antiseptic.
Industry: Used in the manufacture of glass, ceramics, and fiberglass. It also serves as a fire retardant and a component in detergents and cosmetics.
作用机制
The mechanism by which borax exerts its effects involves its ability to form complexes with various molecules. In biological systems, borax can interact with hydroxyl groups in biomolecules, affecting their structure and function. The borate ion (B4O5(OH)4)2- can form stable complexes with diols and polyols, which is the basis for its use in various applications.
相似化合物的比较
Similar Compounds
Sodium Tetraborate Pentahydrate (Na2B4O7.5H2O): Similar to borax but contains fewer water molecules.
Anhydrous Sodium Tetraborate (Na2B4O7): The dehydrated form of borax.
Boric Acid (H3BO3): A related boron compound used in similar applications.
Uniqueness
Borax is unique due to its high solubility in water and its ability to form stable complexes with various molecules. Its decahydrate form provides a convenient source of borate ions for various chemical reactions and industrial processes.
属性
IUPAC Name |
disodium;1,3,5,7-tetrahydroxy-2,4,6,8,9-pentaoxa-3,7-dibora-1,5-diboranuidabicyclo[3.3.1]nonane;decahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4H4O9.2Na.10H2O/c5-1-9-3(7)11-2(6)12-4(8,10-1)13-3;;;;;;;;;;;;/h5-8H;;;10*1H2/q-2;2*+1;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXQAZYFZVZEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(O[B-]2(OB(O[B-](O1)(O2)O)O)O)O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H24Na2O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride](/img/structure/B7988523.png)
![2-chloro-N-[4-(N-propan-2-ylanilino)phenyl]propanamide](/img/structure/B7988526.png)
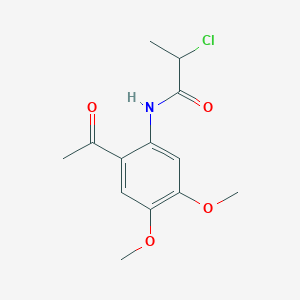

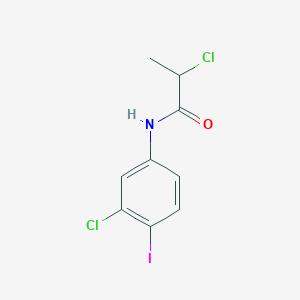
![4-(bromomethyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B7988574.png)
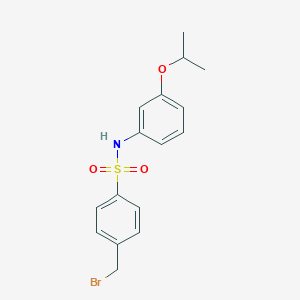
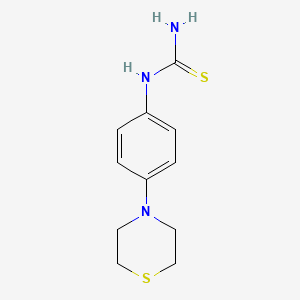
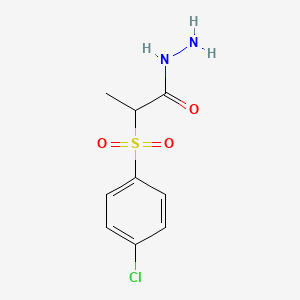
![(E)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B7988584.png)
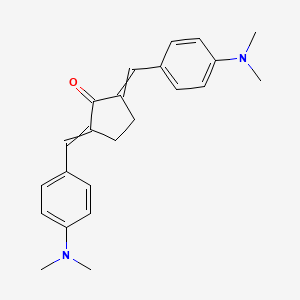
![5-Methyl-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B7988594.png)
